molecular formula C6H5BrN4 B12920434 3-Bromoimidazo[1,2-a]pyrazin-2-amine CAS No. 87597-35-1

3-Bromoimidazo[1,2-a]pyrazin-2-amine

Cat. No.: B12920434
CAS No.: 87597-35-1
M. Wt: 213.03 g/mol
InChI Key: FNMQUUIDFLUPOV-UHFFFAOYSA-N
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Description

3-Bromoimidazo[1,2-a]pyrazin-2-amine is a heterocyclic compound that features a bromine atom attached to the imidazo[1,2-a]pyrazine core. This compound is of significant interest in organic synthesis and pharmaceutical chemistry due to its unique structural properties and potential biological activities .

Preparation Methods

3-Bromoimidazo[1,2-a]pyrazin-2-amine can be synthesized through various methods. One common approach involves the reaction of 2-aminopyrazine with an α-bromoketone under specific conditions. This reaction typically occurs in the presence of a base and a solvent such as ethyl acetate . The reaction conditions are mild and do not require the use of metals, making it an efficient and environmentally friendly method .

Mechanism of Action

Biological Activity

3-Bromoimidazo[1,2-a]pyrazin-2-amine is a heterocyclic compound with significant potential in medicinal chemistry. Its molecular formula is C₆H₅BrN₄, and it has a molecular weight of approximately 213.03 g/mol. This compound's unique structural features may enhance its biological activity, making it a candidate for various therapeutic applications, particularly in oncology and infectious diseases.

Chemical Structure and Synthesis

The compound is characterized by the presence of a bromine atom and an amine group attached to an imidazo[1,2-a]pyrazine framework. Several synthetic routes have been explored to produce this compound, which include:

  • Bromination of Imidazo[1,2-a]pyrazine : Introducing bromine at the 3-position.
  • Amine Substitution : Modifying the amine group to enhance solubility and biological interactions.

Anticancer Potential

Recent studies have highlighted the anticancer properties of imidazo[1,2-a]pyrazine derivatives, including this compound. These compounds have demonstrated significant inhibitory effects on various cancer cell lines through mechanisms such as:

  • Inhibition of Cell Proliferation : Compounds related to this compound have shown IC50 values indicating effective cell growth suppression in cancer models.
  • Induction of Apoptosis : The ability to trigger programmed cell death in tumor cells has been observed, contributing to their potential as anticancer agents.

For instance, a related compound demonstrated an IC50 value of 9.22 ± 0.17 µM against HeLa cells after 72 hours of treatment, indicating substantial growth inhibition .

Antimicrobial Activity

This compound and its derivatives have also exhibited notable antimicrobial properties. The structural characteristics that enhance their interaction with bacterial membranes contribute to their efficacy against pathogens such as E. coli and S. aureus.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds based on their activity profiles:

Compound NameSimilarity IndexUnique Features
3-Bromoimidazo[1,2-a]pyridine0.94Contains a pyridine ring instead of pyrazine
6-Bromoimidazo[1,2-a]pyrazin-8-amine0.93Different position of bromination
6-Bromoimidazo[1,2-a]pyrazin-2-amine0.91Variation in substitution pattern
6,8-Dibromoimidazo[1,2-a]pyrazin-3-amine0.89Multiple bromine substitutions enhancing reactivity

These compounds exhibit varying degrees of biological activity due to their structural differences and substitution patterns .

Case Studies and Research Findings

Several research studies have investigated the biological activities of imidazo[1,2-a]pyrazine derivatives:

  • ENPP1 Inhibition : A study identified a derivative as a potent ENPP1 inhibitor with an IC50 value of 5.70 nM, enhancing immune responses in cancer therapy .
  • Antitumor Activity : Research indicated that pyrazine derivatives bearing amino substitutions exhibited promising antitumor activities both in vitro and in vivo .
  • Antimicrobial Efficacy : Compounds derived from imidazo[1,2-a]pyrazines showed significant antimicrobial action against various bacterial strains .

Properties

CAS No.

87597-35-1

Molecular Formula

C6H5BrN4

Molecular Weight

213.03 g/mol

IUPAC Name

3-bromoimidazo[1,2-a]pyrazin-2-amine

InChI

InChI=1S/C6H5BrN4/c7-5-6(8)10-4-3-9-1-2-11(4)5/h1-3H,8H2

InChI Key

FNMQUUIDFLUPOV-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=NC(=C2Br)N)C=N1

Origin of Product

United States

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